molecular formula C7H4Cl2N4S B13176419 4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine

Cat. No.: B13176419
M. Wt: 247.10 g/mol
InChI Key: HSQXIQFLJKHTKL-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains both a triazine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with 5-chlorothiophene-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiophenes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(5-bromothiophen-2-yl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(5-methylthiophen-2-yl)-1,3,5-triazin-2-amine
  • 4-Chloro-6-(5-ethylthiophen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

4-Chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chlorine atoms on the triazine and thiophene rings. This structural feature can enhance its reactivity and binding affinity in various applications compared to similar compounds .

Biological Activity

4-Chloro-6-(5-chlorothiophen-2-YL)-1,3,5-triazin-2-amine is a heterocyclic compound notable for its unique structural features, including a triazine ring and a chlorothiophene moiety. This combination contributes to its significant biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄Cl₂N₄S, with a molecular weight of 247.10 g/mol. The presence of chlorine atoms and sulfur enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₄Cl₂N₄S
Molecular Weight247.10 g/mol
CAS Number1548574-24-8

Biological Activity

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Key areas of activity include:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism likely involves targeting specific pathways associated with tumor growth .

Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes critical for cellular functions. For instance, it may interact with kinases involved in signaling pathways that regulate cell division and survival .

Binding Affinity : Interaction studies indicate that this compound has a notable binding affinity for various biological targets, which may enhance its therapeutic efficacy .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Anticancer Studies : A study profiling various chemicals found that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines while sparing normal cells .
  • Enzymatic Assays : In enzymatic assays assessing the compound's ability to inhibit specific enzymes (e.g., kinases), it was found to possess moderate inhibitory effects with IC50 values indicating effective concentrations for biological activity .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound interacts favorably with active sites of target proteins involved in cancer progression and other diseases .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Enzyme Activity : By binding to active sites of enzymes such as kinases or methyltransferases, the compound can disrupt their normal function.
  • Disrupt Cell Signaling Pathways : The structural features allow it to interfere with signaling pathways critical for cell growth and survival.

Properties

Molecular Formula

C7H4Cl2N4S

Molecular Weight

247.10 g/mol

IUPAC Name

4-chloro-6-(5-chlorothiophen-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4Cl2N4S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13)

InChI Key

HSQXIQFLJKHTKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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